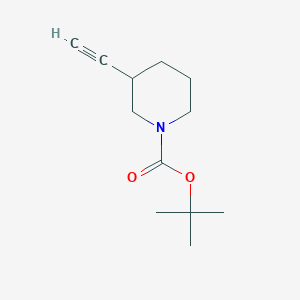

Tert-butyl 3-ethynylpiperidine-1-carboxylate

Description

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethynyl (-C≡CH) substituent at the 3-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines, while the ethynyl group provides a reactive handle for further functionalization, such as via click chemistry or cross-coupling reactions. This compound is primarily employed as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of complex molecules requiring regioselective modifications .

Properties

IUPAC Name |

tert-butyl 3-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHRDEPFBAXIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620879 | |

| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664362-16-7 | |

| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with piperidine, a six-membered nitrogen-containing heterocycle.

Ethynylation: The introduction of the ethynyl group at the 3-position of the piperidine ring can be achieved through a Sonogashira coupling reaction. This involves the reaction of a 3-halopiperidine derivative with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

Esterification: The tert-butyl ester group is introduced via esterification of the carboxylic acid derivative of the ethynylpiperidine. This can be done using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-ethynylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It can be employed in the study of enzyme interactions and receptor binding due to its structural features.

Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-ethynylpiperidine-1-carboxylate can be compared to analogous piperidine derivatives with varying substituents. Below is a detailed analysis:

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS No. 287192-99-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, highlighting its significance in drug development.

- Molecular Formula : C12H19NO2

- Molar Mass : 209.29 g/mol

- Boiling Point : Not specified

- Density : Not specified

- Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier (BBB) .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethynylating agents. The general procedure includes:

- Starting Materials : Piperidine derivatives and ethynyl reagents.

- Reagents : Commonly used reagents include bases like sodium hydride or potassium carbonate.

- Solvents : Reactions are often conducted in organic solvents such as dichloromethane or THF under controlled temperatures.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for:

- Inhibition of Enzymes : It acts as an inhibitor of certain kinases, which play critical roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival .

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on the central nervous system .

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological effects of this compound:

- In Vitro Studies : Research indicates that this compound can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest .

- In Vivo Studies : Animal models have demonstrated that the compound exhibits analgesic and anti-inflammatory properties, suggesting potential applications in pain management therapies .

Case Studies

Several notable studies highlight the biological activity of this compound:

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

Q & A

Q. What are the key physical and chemical properties of tert-butyl 3-ethynylpiperidine-1-carboxylate, and how are they determined experimentally?

Answer: The compound is a light yellow solid (empirical formula: C₁₂H₁₉NO₂; molecular weight: 209.29 g/mol) . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for structural elucidation of the piperidine ring, ethynyl group, and tert-butyl carbamate.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identification of characteristic carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .

- Melting Point: Determined via differential scanning calorimetry (DSC) or capillary methods.

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?

Answer: A common synthesis involves:

Piperidine Functionalization: Introduction of the ethynyl group via Sonogashira coupling or alkyne substitution at the 3-position of the piperidine ring.

Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine or DMAP) at 0–20°C .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Tightly sealed containers in cool (<25°C), dry, and ventilated areas away from oxidizers .

Q. How is the solubility profile of this compound characterized, and what solvents are optimal for its use in reactions?

Answer:

- Solubility Testing: Conducted in polar (water, methanol) and nonpolar solvents (DCM, THF) via gravimetric or UV-Vis methods.

- Preferred Solvents: DCM and THF (high solubility at room temperature); limited solubility in water (<0.1 mg/mL) .

- Reaction Compatibility: THF/DMF for coupling reactions; DCM for Boc-deprotection with trifluoroacetic acid (TFA) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in alkyne functionalization steps?

Answer:

- Catalyst Selection: Use Pd(PPh₃)₄/CuI for Sonogashira coupling to minimize side reactions (e.g., Glaser coupling) .

- Temperature Control: Maintain 0–20°C during Boc protection to prevent carbamate decomposition .

- Moisture Sensitivity: Employ anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of intermediates.

- Workup Optimization: Quench reactions with aqueous NH₄Cl to remove Pd residues, followed by extraction with ethyl acetate .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer:

- Crystallinity Issues: Poor crystalline behavior complicates X-ray diffraction. Use slow evaporation in hexane/ethyl acetate (1:1) or co-crystallization with tartaric acid derivatives .

- NMR Signal Overlap: Employ 2D NMR (COSY, HSQC) to resolve piperidine ring proton assignments .

- Purity Assessment: Combine HPLC (C18 column, acetonitrile/water gradient) with MS to detect trace impurities (<0.5%) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Answer:

- Thermal Stability: Decomposes above 80°C, releasing CO₂ and forming piperidine derivatives (e.g., 3-ethynylpiperidine) .

- Hydrolytic Degradation: Exposure to moisture/humidity cleaves the Boc group, confirmed by TLC (Rf shift) and IR loss of C=O stretch .

- Light Sensitivity: UV-Vis studies show no significant photodegradation under standard lab lighting .

Q. What strategies are employed to study the reactivity of the ethynyl group in cross-coupling or cycloaddition reactions?

Answer:

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido compounds to form triazoles .

- Sonogashira Coupling: Reaction with aryl halides (e.g., iodobenzene) to generate biaryl alkynes .

- Kinetic Monitoring: Use in-situ IR or Raman spectroscopy to track alkyne consumption and optimize reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.